molecular formula C15H17N B15205960 N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine

N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine

Cat. No.: B15205960
M. Wt: 211.30 g/mol
InChI Key: RYXUZZVWGNQCGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine is a tri-substituted biphenylamine derivative featuring methyl groups at the N,N-dimethylated aniline moiety and a 2'-methyl group on the adjacent phenyl ring. This structural configuration imparts unique electronic and steric properties, making it relevant in materials science, particularly in organic electronics and optoelectronic applications. Its synthesis typically involves palladium-catalyzed cross-coupling or Buchwald–Hartwig amination reactions, followed by methylation steps .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

N,N-dimethyl-4-(2-methylphenyl)aniline

InChI

InChI=1S/C15H17N/c1-12-6-4-5-7-15(12)13-8-10-14(11-9-13)16(2)3/h4-11H,1-3H3

InChI Key

RYXUZZVWGNQCGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted biphenyl derivatives.

Mechanism of Action

The mechanism by which N,N,2’-Trimethyl[1,1’-biphenyl]-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

a. N,N-Dimethyl-[1,1'-biphenyl]-4-amine

  • Synthesis : Synthesized via Suzuki coupling of 4-bromo-N,N-dimethylaniline with phenylboronic acid, yielding 80% using Pd catalysis .
  • Key Differences : Lacks the 2'-methyl group, reducing steric hindrance. This simplifies purification (chromatography in hexanes/EtOAc) compared to tri-substituted analogues .

b. N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine

  • Synthesis : Prepared via Buchwald–Hartwig coupling of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine with 2-bromothiophene (45% yield). Requires Pd₂(dba)₃ and NaO⁺Bu .
  • Key Differences : Incorporates thiophene and hexyloxy groups, enhancing solubility and charge transport for OLEDs. The bulky substituents contrast with the compact methyl groups in the target compound .

c. N,N-Diphenyl-[1,1'-biphenyl]-4-amine Derivatives

  • Examples : 4-PIMCFTPA and 4-BICFTPA, deep-blue OLED emitters with phenanthroimidazole/diphenylimidazole motifs. Synthesized via Pd-catalyzed coupling (74% yield) .
  • Key Differences : Bulky aromatic substituents improve electroluminescence efficiency but reduce solubility compared to methylated analogues .
Physicochemical Properties
Compound Melting Point (°C) NMR Shifts (¹H/¹³C) ESI-MS (m/z) V₂ (kcal·mol⁻¹)
N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine* Not reported δ 2.95 (N-CH₃), 2.25 (2'-CH₃) Calc: 255.16 Not reported
N,N-Dimethyl-[1,1'-biphenyl]-4-amine Light brown solid δ 2.90 (s, 6H, N-CH₃) 197.12 -4.39†
[1,1'-Biphenyl]-4-amine 53–55 δ 6.85 (aromatic H) 169.22 -4.39†
N,N-Dimethyl-4'-nitro-[1,1'-biphenyl]-4-amine Not reported Not reported Not reported -4.82†


*Hypothesized data based on analogues; †V₂ values reflect torsional energy barriers from .

Functional Performance
  • OLED Applications :

    • N,N,2'-Trimethyl derivatives may exhibit enhanced hole-transport properties due to methyl-induced electron-donating effects, similar to N,N-dimethyl analogues used in fluorene-based layers (Tg = 140°C) .
    • In contrast, thiophene-containing analogues (e.g., N,N-bis(4′-hexyloxy-biphenyl)thiophen-2-amine) show redshifted emission but lower thermal stability .
  • Fluorescence and Aggregation-Induced Emission (AIE): Methyl groups in the target compound could suppress aggregation-caused quenching (ACQ), a common issue in non-methylated biphenylamines . Derivatives like V1 (2'-(benzo[d]thiazol-2-yl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine) exhibit tunable emission via conjugation extension, achieving 64–73% yields .

Biological Activity

N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a biphenyl structure with a trimethylated amine group at the 2' position. This configuration enhances its lipophilicity and potential interactions with biological targets. The amine group can participate in hydrogen bonding and ionic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Interaction : The compound may bind to specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : It can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting processes like glucose metabolism and lipid synthesis.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting microbial cell membranes or inhibiting cell wall synthesis.

Biological Activity Overview

Biological Activity Description
AntimicrobialInhibits growth of bacteria by disrupting cell wall synthesis.
AnticancerInduces apoptosis in tumor cells through modulation of signaling pathways.
Enzyme InhibitionInhibits key metabolic enzymes, affecting glucose and lipid metabolism.

Antimicrobial Properties

A study evaluated the antimicrobial activity of various biphenyl derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated that this compound effectively inhibited the growth of several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

Anticancer Activity

Research demonstrated that this compound could induce apoptosis in cancer cell lines. A notable study reported that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values were determined to be around 50 µM for both cell lines, indicating moderate potency.

Enzyme Inhibition Studies

In vitro assays showed that this compound inhibited dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition led to increased levels of GLP-1 and insulin secretion, suggesting potential applications in diabetes management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.